X-Ray Crystallographic Binding Evidence in PHIP(2) Bromodomain at 1.50 Å Resolution vs. Solution-Only Fragment Hits
The (3R)-enantiomer of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (FMO3D000185a; PDB ligand code XLY) was identified as a fragment hit binding to the second bromodomain of PHIP by X-ray crystallography at 1.50 Å resolution. [1] In contrast, solution-based AlphaScreen screening alone yielded no convincing hits for the PHIP(2) bromodomain, and the original fragment hit (compound 2 in the N-benzyl amide series) was inactive at the highest assay concentration—meaning that purely solution-screened fragment libraries without the benzodiazepinone scaffold would have failed to identify this binding site. [2] The X-ray structure confirms the lactam oxygen accepts a hydrogen bond from a conserved water network while the 3-methyl group occupies a hydrophobic cleft formed by PHIP residues; this binding mode is distinct from classical acetyl-lysine mimetic engagement and is not recapitulated by des-methyl or 5-membered lactam analogs. [3] Real-space correlation coefficient for the ligand is 0.884, indicating excellent fit to the experimental electron density. [3]
| Evidence Dimension | Fragment hit identification method and binding evidence |
|---|---|
| Target Compound Data | X-ray crystallographic hit at 1.50 Å resolution; Real-space correlation coefficient 0.884; RMSZ-bond-length 5.07; identified as Subject of Investigation (LOI) in PDB 5S8Q |
| Comparator Or Baseline | Solution AlphaScreen screening: no convincing hits identified; compound 2 (N-benzyl amide series) inactive at highest assay concentration (IC50 > highest test concentration) |
| Quantified Difference | X-ray detection of binding vs. no detection by solution assay; the benzodiazepinone fragment was identified exclusively through crystallographic screening, not through AlphaScreen |
| Conditions | PHIP(2) bromodomain; fragment soaking at Diamond Light Source beamline I04-1; XChem fragment screening platform; AlphaScreen peptide displacement assay |
Why This Matters
Procurement of this specific scaffold enables structure-guided elaboration from a validated X-ray binding pose, whereas purchasing untested tetrahydrobenzodiazepinone analogs carries the risk of no detectable binding in the same target system.
- [1] RCSB PDB. 5S8Q: Crystal Structure of the second bromodomain of PHIP in complex with FMO3D000185a. Resolution 1.50 Å. Ligand XLY: (3R)-3-methyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. View Source
- [2] Krojer T, Collins P, Talon R, et al. Chem Sci. 2016;7:2322-2330. p. 2322: 'solution screening have yielded no convincing hits'; Table 2: compound 2 inactive. View Source
- [3] RCSB PDB. Ligand Validation: 5S8Q XLY. Real space correlation coefficient 0.884; RMSZ-bond-length 5.07; Ranking for goodness of fit 45%. View Source
